molecular formula C22H26N4O4S B2550368 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide CAS No. 1298036-36-8

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide

Cat. No. B2550368
CAS RN: 1298036-36-8
M. Wt: 442.53
InChI Key: BTRUJQDBQQNZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research on novel derivatives bearing semicarbazide, thiosemicarbazide, and other moieties, including those related to pyrimidine compounds, has shown significant antioxidant and anticancer activities. Compounds tested against human glioblastoma and breast cancer cell lines showed higher cytotoxicity against glioblastoma U-87 cell lines, indicating their potential in cancer treatment strategies (Tumosienė et al., 2020).

Synthesis and Anticancer Activity

The synthesis of oxazolone scaffolds and their evaluation against human cancer cell lines, including hepatocellular and colorectal carcinoma, showcased the potential of novel synthetic pathways to yield compounds with significant anticancer properties. One compound showed better activity against these cancer cell lines compared to the standard anticancer drug 5-fluorouracil, highlighting the importance of exploring new chemical entities for cancer therapy (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Activity

A novel derivative of pyrimidine demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential of pyrimidine derivatives in addressing bacterial resistance and developing new antibiotics (Lahmidi et al., 2019).

Anti-Inflammatory and Analgesic Agents

New heterocyclic compounds derived from visnaginone and khellinone were synthesized and screened for COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some compounds showed high COX-2 selectivity and comparable or better activity than standard drugs, suggesting their utility in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activity

Compounds synthesized through Biginelli protocol were evaluated for their antimicrobial and antioxidant activities, showing that such derivatives could serve dual purposes in combating microbial infections and oxidative stress, contributing to the development of multifunctional therapeutic agents (Gilava et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one, which is then coupled with N-(3-methoxybenzyl)propanamide to form the final product.", "Starting Materials": [ "4-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl acetoacetate", "thionyl chloride", "3-methoxybenzylamine", "propionyl chloride", "triethylamine", "N,N-dimethylformamide", "sodium hydride", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one", "a. React 4-fluoroaniline with acetic anhydride and sodium acetate to form 4-fluoroacetanilide", "b. React 4-fluoroacetanilide with ethyl acetoacetate and thionyl chloride to form 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one", "Step 2: Synthesis of N-(3-methoxybenzyl)propanamide", "a. React 3-methoxybenzylamine with propionyl chloride and triethylamine to form N-(3-methoxybenzyl)propanamide", "Step 3: Coupling of intermediates to form final product", "a. React 3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-one with N-(3-methoxybenzyl)propanamide in the presence of sodium hydride and N,N-dimethylformamide to form the final product", "b. Purify the final product using column chromatography and recrystallization", "c. Reduce the final product using palladium on carbon and hydrogen gas to obtain the desired compound" ] }

CAS RN

1298036-36-8

Molecular Formula

C22H26N4O4S

Molecular Weight

442.53

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-5-30-19-11-9-17(10-12-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-18-8-6-7-16(13-18)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

BTRUJQDBQQNZOJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.